molecular formula C21H36N2O4 B14591464 Ethyl 7-{[4-(acetyloxy)non-2-EN-1-YL](cyano)amino}heptanoate CAS No. 61042-51-1

Ethyl 7-{[4-(acetyloxy)non-2-EN-1-YL](cyano)amino}heptanoate

Cat. No.: B14591464
CAS No.: 61042-51-1
M. Wt: 380.5 g/mol
InChI Key: BJGQBXPXYOKUQZ-UHFFFAOYSA-N
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Description

Ethyl 7-{4-(acetyloxy)non-2-en-1-ylamino}heptanoate is a complex organic compound characterized by its unique structure, which includes an ester group, a cyano group, and an acetyloxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 7-{4-(acetyloxy)non-2-en-1-ylamino}heptanoate typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the ester group: This can be achieved through the esterification of heptanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid.

    Introduction of the acetyloxy group: This step involves the acetylation of the non-2-en-1-yl group using acetic anhydride in the presence of a base such as pyridine.

    Addition of the cyano group: The cyano group can be introduced through a nucleophilic substitution reaction using a suitable cyanating agent like sodium cyanide.

Industrial Production Methods

In an industrial setting, the production of Ethyl 7-{4-(acetyloxy)non-2-en-1-ylamino}heptanoate would involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to streamline the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 7-{4-(acetyloxy)non-2-en-1-ylamino}heptanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the cyano group, leading to the formation of amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium cyanide in polar aprotic solvents like dimethyl sulfoxide.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Amides, nitriles.

Scientific Research Applications

Ethyl 7-{4-(acetyloxy)non-2-en-1-ylamino}heptanoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 7-{4-(acetyloxy)non-2-en-1-ylamino}heptanoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to enzymes: Inhibiting or modulating the activity of target enzymes.

    Interacting with receptors: Modulating receptor activity and downstream signaling pathways.

    Altering cellular processes: Affecting cellular functions such as proliferation, apoptosis, and differentiation.

Comparison with Similar Compounds

Ethyl 7-{4-(acetyloxy)non-2-en-1-ylamino}heptanoate can be compared with other similar compounds, such as:

    Ethyl 7-{4-(acetyloxy)nonylamino}heptanoate: Similar structure but lacks the double bond in the non-2-en-1-yl group.

    Ethyl 7-{4-(hydroxy)non-2-en-1-ylamino}heptanoate: Similar structure but has a hydroxy group instead of an acetyloxy group.

The uniqueness of Ethyl 7-{4-(acetyloxy)non-2-en-1-ylamino}heptanoate lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

61042-51-1

Molecular Formula

C21H36N2O4

Molecular Weight

380.5 g/mol

IUPAC Name

ethyl 7-[4-acetyloxynon-2-enyl(cyano)amino]heptanoate

InChI

InChI=1S/C21H36N2O4/c1-4-6-9-13-20(27-19(3)24)14-12-17-23(18-22)16-11-8-7-10-15-21(25)26-5-2/h12,14,20H,4-11,13,15-17H2,1-3H3

InChI Key

BJGQBXPXYOKUQZ-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(C=CCN(CCCCCCC(=O)OCC)C#N)OC(=O)C

Origin of Product

United States

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